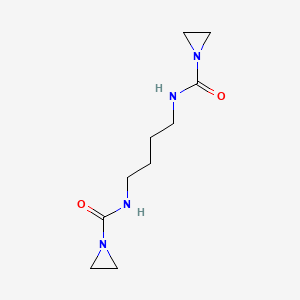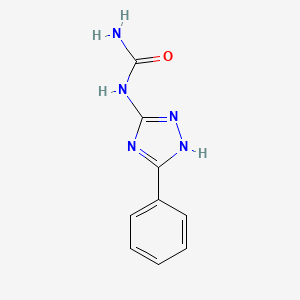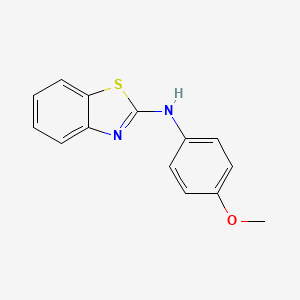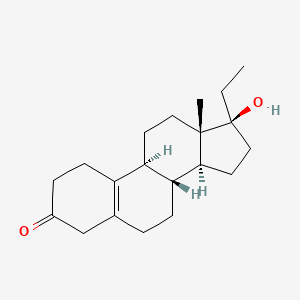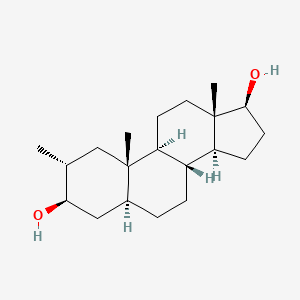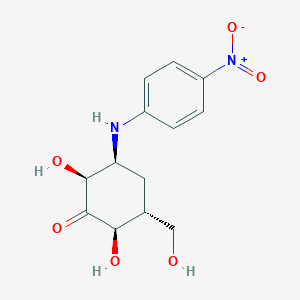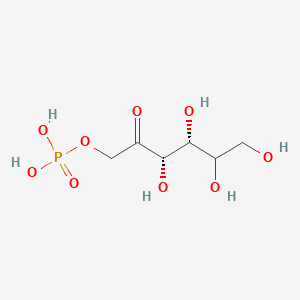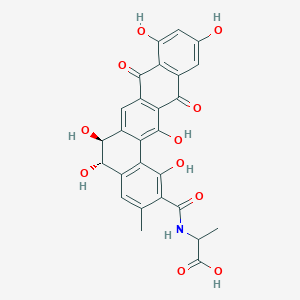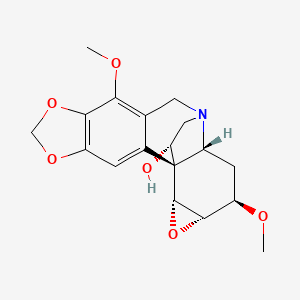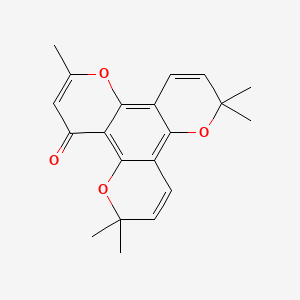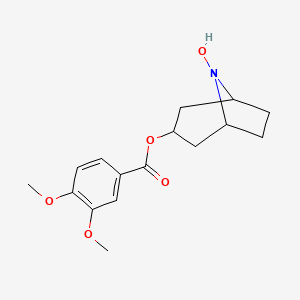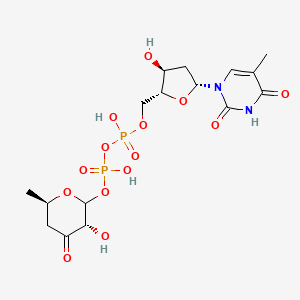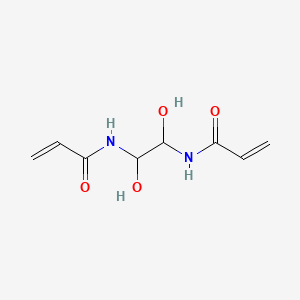
N,N'-(1,2-二羟基乙烯)双丙烯酰胺
描述
“N,N’-(1,2-Dihydroxyethylene)bisacrylamide” is a reversible cross-linker for polyacrylamide gels . It produces a gel that is soluble in dilute (2%) periodic acid at room temperature for 1-2 hr . This property makes it useful when recovering protein from polyacrylamide gels .
Synthesis Analysis
The compound has been used as a cross-linking agent in the synthesis of copolymer microgel composed of N-isopropyl acrylamide and methacrylic acid, poly (NIPAM-MAA), by free radical emulsion polymerization .
Molecular Structure Analysis
The linear formula of “N,N’-(1,2-Dihydroxyethylene)bisacrylamide” is [H2C=CHCONHCH(OH)-]2 . Its molecular weight is 200.19 .
Chemical Reactions Analysis
“N,N’-(1,2-Dihydroxyethylene)bisacrylamide” has been used in the synthesis of thermoresponsive poly (N-isopropyl acrylamide) (pNIPAm) microgels . These microgels possess a hollow structure and have been synthesized from core-shell nanoparticles upon oxidation of the particle core, followed by removal of the produced polymer segments by centrifugation .
Physical And Chemical Properties Analysis
“N,N’-(1,2-Dihydroxyethylene)bisacrylamide” is a solid substance . Its melting point is 156 °C (dec.) (lit.) .
科学研究应用
Catalytic Application in Chemistry
- Methods of Application : The hybrid microgels poly(NIPAM-MAA)-Au and poly(NIPAM-MAA)-Ag were synthesized by in-situ reduction of metal ions using sodium borohydride (NaBH4) as a reducing agent .
- Results or Outcomes : The hybrid microgels were tested for the comparative catalytic activity towards the reduction of 4-nitrophenol to 4-aminophenol. The apparent rate constant (k app) for poly(NIPAM-MAA)-Au was found superior than poly(NIPAM-MAA)-Ag .
Electrophoresis in Biochemistry
- Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is suitable for electrophoresis, a technique used in laboratories to separate macromolecules based on size .
- Methods of Application : The specific methods of application for electrophoresis using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not detailed in the source .
- Results or Outcomes : The outcomes of electrophoresis using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not specified in the source .
Biosensing Applications
- Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used in the production of PEG-based hydrogel microparticles for biosensing applications .
- Methods of Application : The hydrogel microparticles are synthesized based on the copolymerization between PEG-diacrylate and N,N’-(1,2-Dihydroxyethylene)bisacrylamide, a cleavable crosslinker that simultaneously produces pores and reactive groups for bioprobe 3D bioconjugation .
- Results or Outcomes : The microparticles show great accessibility to antibodies and their complexes, without affecting their diffusion rate . The antibody-conjugated microparticles can efficiently capture the analyte down to a few picograms .
Gel Solubilization
- Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used as a reversible cross-linker for polyacrylamide gels that produces a gel, which is soluble in dilute (2%) periodic acid at room temperature for 1-2 hr . This is useful when recovering protein from polyacrylamide gels .
- Methods of Application : The specific methods of application for gel solubilization using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not detailed in the source .
- Results or Outcomes : The outcomes of gel solubilization using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not specified in the source .
Production of Microparticles for Biosensing Applications
- Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used in the production of PEG-based hydrogel microparticles for biosensing applications .
- Methods of Application : The hydrogel microparticles are synthesized based on the copolymerization between PEG-diacrylate and N,N’-(1,2-Dihydroxyethylene)bisacrylamide, a cleavable crosslinker that simultaneously produces pores and reactive groups for bioprobe 3D bioconjugation .
- Results or Outcomes : The microparticles show great accessibility to antibodies and their complexes, without affecting their diffusion rate . The antibody-conjugated microparticles can efficiently capture the analyte down to a few picograms .
Recovery of Separated Biomolecules
- Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used as a reversible cross-linker for polyacrylamide gels that produces a gel, which is soluble in dilute (2%) periodic acid at room temperature for 1-2 hr . This is useful when recovering protein from polyacrylamide gels .
- Methods of Application : The specific methods of application for recovering separated biomolecules using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not detailed in the source .
- Results or Outcomes : The outcomes of recovering separated biomolecules using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not specified in the source .
安全和危害
未来方向
属性
IUPAC Name |
N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-5(11)9-7(13)8(14)10-6(12)4-2/h3-4,7-8,13-14H,1-2H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLXKXHICXTSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C(NC(=O)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862448 | |
| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(1,2-Dihydroxyethylene)bisacrylamide | |
CAS RN |
868-63-3 | |
| Record name | Dihydroxyethylenebis(acrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-(1,2-Dihydroxyethylene)bisacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis(acrylamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



